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molecular formula C13H10O2 B1337557 2-Hydroxy-5-phenylbenzaldehyde CAS No. 1761-63-3

2-Hydroxy-5-phenylbenzaldehyde

Cat. No. B1337557
M. Wt: 198.22 g/mol
InChI Key: NAUBSKHQFFCEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04205080

Procedure details

22 g of p-phenylphenol was dissolved in 95% ethanol; a solution of 40 g of sodium hydroxide in 80 ml of water was rapidly added. The resulting solution was heated to 75°-80° C. and 20 ml of chloroform was added over a one-hour period, the mixture being gently refluxed. The mixture then was stirred for three hours, cooled and the ethanol and excess chloroform were evaporated under reduced pressure. The resulting residue was cooled and poured into cold water. The resulting mixture was acidified by slow addition of hydrochloric acid and extracted with ether. The solvent was evaporated from the extract under reduced pressure, the residue was poured in twice its volume of saturated sodium metabisulfite solution and the mixture was shaken vigorously for forty-five minutes. The resulting semisolid bisulfite addition compound was allowed to stand for one hour, filtered in the dark and washed with small portions of ethanol and ether to remove the phenol. The bisulfite addition compound with decomposed with dilute sulfuric acid, the mixture being warmed on a water-bath for thirty minutes. The cooled mixture was extracted with ether, dried (Na2SO4), and the solvent was evaporated under reduced pressure. The residue was treated with activated charcoal and recrystallized from ethanol/water to give 5-phenylsalicylaldehyde (1A). as yellow crystals, mp: 98°-99° C.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:14].[Na+].[CH:16](Cl)(Cl)Cl>C(O)C.O>[C:1]1([C:7]2[CH:8]=[C:9]([CH:16]=[O:14])[C:10]([OH:13])=[CH:11][CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture then was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated to 75°-80° C.
TEMPERATURE
Type
TEMPERATURE
Details
the mixture being gently refluxed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the ethanol and excess chloroform were evaporated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The resulting residue was cooled
ADDITION
Type
ADDITION
Details
poured into cold water
ADDITION
Type
ADDITION
Details
The resulting mixture was acidified by slow addition of hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured in twice its volume of saturated sodium metabisulfite solution
STIRRING
Type
STIRRING
Details
the mixture was shaken vigorously for forty-five minutes
ADDITION
Type
ADDITION
Details
The resulting semisolid bisulfite addition compound
WAIT
Type
WAIT
Details
to stand for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered in the dark
WASH
Type
WASH
Details
washed with small portions of ethanol and ether
CUSTOM
Type
CUSTOM
Details
to remove the phenol
ADDITION
Type
ADDITION
Details
The bisulfite addition compound with decomposed with dilute sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture being warmed on a water-bath for thirty minutes
EXTRACTION
Type
EXTRACTION
Details
The cooled mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with activated charcoal
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol/water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C(C=O)=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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